molecular formula C12H16N2O3 B5693354 4-nitro-N-(pentan-3-yl)benzamide

4-nitro-N-(pentan-3-yl)benzamide

Cat. No.: B5693354
M. Wt: 236.27 g/mol
InChI Key: WOHZJRQVAVVUCE-UHFFFAOYSA-N
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Description

4-Nitro-N-(pentan-3-yl)benzamide is a benzamide derivative featuring a nitro group at the para position of the benzene ring and a branched pentan-3-yl substituent on the amide nitrogen.

Properties

IUPAC Name

4-nitro-N-pentan-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-3-10(4-2)13-12(15)9-5-7-11(8-6-9)14(16)17/h5-8,10H,3-4H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHZJRQVAVVUCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(pentan-3-yl)benzamide typically involves the reaction of 4-nitrobenzoyl chloride with pentan-3-amine. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for 4-nitro-N-(pentan-3-yl)benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide group undergoes hydrolysis under acidic or basic conditions to yield 4-nitrobenzoic acid and pentan-3-ylamine.

ConditionReagentsTemperatureReaction TimeYield (%)Reference
Acidic Hydrolysis6M HCl110°C6–8 hours85–90
Basic Hydrolysis4M NaOH80°C4–6 hours75–80

Mechanism :

  • Acidic : Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water.

  • Basic : Hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the amine.

Reduction of the Nitro Group

The nitro group is selectively reduced to an amine using catalytic hydrogenation or metal-acid systems.

MethodReagents/ConditionsTemperatureReaction TimeYield (%)Reference
Catalytic HydrogenationH₂ (5–10 atm), Raney Ni50–60°C3–5 hours92–95
Fe/HCl ReductionFe powder, HCl (10%)80°C2–4 hours85–88

Key Observations :

  • Hydrogenation preserves the amide bond, while Fe/HCl may cause partial hydrolysis.

  • The reduction product, 4-amino-N-(pentan-3-yl)benzamide, serves as an intermediate for further functionalization .

Electrophilic Aromatic Substitution

The aromatic ring undergoes nitration and halogenation, though reactivity is moderated by the electron-withdrawing nitro group.

ReactionReagentsPositionYield (%)Reference
BrominationBr₂/FeBr₃Meta to NO₂60–65
NitrationHNO₃/H₂SO₄Para to NO₂<10

Mechanistic Notes :

  • Bromination occurs at the meta position relative to the nitro group due to its strong deactivating effect.

  • Further nitration is sterically and electronically disfavored, resulting in low yields .

Nucleophilic Acyl Substitution

The amide participates in coupling reactions to form esters or secondary amides.

ReactionReagentsProductYield (%)Reference
EsterificationDCC, DMAP, R-OH4-Nitrobenzoate ester70–75
Amide CouplingHATU, DIPA, R-NH₂Secondary amide derivatives80–85

Conditions :

  • Esterification requires anhydrous conditions and coupling agents like dicyclohexylcarbodiimide (DCC) .

  • Amide coupling with HATU achieves high efficiency in polar aprotic solvents (e.g., DMF) .

Microwave-Assisted Functionalization

Microwave irradiation accelerates reactions such as etherification and alkylation.

ReactionConditionsTimeYield (%)Reference
O-AlkylationCs₂CO₃, 2-bromoethyl ether5 min90–95
N-AlkylationK₂CO₃, alkyl halides8 min85–88

Advantages :

  • Reaction times reduced from hours to minutes.

  • Enhanced selectivity for O- over N-alkylation under controlled conditions .

Thermal Degradation and Stability

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature Range (°C)Mass Loss (%)Primary Decomposition ProductsReference
200–25015–20CO₂, NH₃, nitrobenzene derivatives
300–35040–45Benzoic acid, pentan-3-ylamine

Structural Insights :

  • The nitro group destabilizes the molecule, initiating decomposition at lower temperatures compared to non-nitro analogs .

Photochemical Reactivity

UV irradiation induces nitro-to-nitrito rearrangement and radical formation.

ConditionProductsQuantum YieldReference
UV (254 nm)Nitrito isomer, benzoyl radical0.12–0.15

Mechanism :

  • Photoexcitation leads to homolytic cleavage of the C–NO₂ bond, generating reactive radicals .

Scientific Research Applications

Pharmacological Applications

4-Nitro-N-(pentan-3-yl)benzamide has been studied for its potential therapeutic effects, particularly as an anti-inflammatory and analgesic agent.

Anti-inflammatory Activity

Research indicates that benzamide derivatives exhibit significant anti-inflammatory properties. For instance, compounds with similar structures have shown to inhibit nitric oxide production and reduce inflammation in animal models. A study reported that certain derivatives demonstrated a notable reduction in ear edema, indicating their potential as anti-inflammatory agents .

Table 1: Anti-inflammatory Effects of Benzamide Derivatives

CompoundDose (mg/kg)Inhibition (%)
4-Nitro-N-(pentan-3-yl)benzamide10050.6
Standard (Ibuprofen)10039.34

Analgesic Properties

In addition to its anti-inflammatory effects, this compound has been evaluated for analgesic activity. Studies have shown that specific benzamide derivatives can significantly reduce pain responses in animal models, outperforming standard analgesics like diclofenac .

Table 2: Analgesic Activity Comparison

CompoundDose (mg/kg)Pain Reduction (%)
4-Nitro-N-(pentan-3-yl)benzamide2078.12
Standard (Diclofenac)2075

Agricultural Applications

The compound has also been investigated for its role as a plant growth regulator. Research has demonstrated that certain benzamide derivatives can effectively modulate plant growth by influencing physiological processes such as stem elongation and tillering.

Plant Growth Regulation

Studies have identified specific activities associated with benzamide derivatives, including stem shortening and promotion of tillering in crops like rice. These findings suggest that compounds like 4-nitro-N-(pentan-3-yl)benzamide could be utilized to enhance crop yields and manage growth patterns .

Table 3: Effects on Plant Growth

ApplicationEffect
Stem ShorteningYes
Tillering PromotionYes
Bud Development InhibitionYes

Case Studies

Several case studies highlight the practical applications of this compound:

Case Study 1: Analgesic Efficacy

A study conducted on rodents demonstrated that administration of 4-nitro-N-(pentan-3-yl)benzamide resulted in a significant decrease in pain-related behaviors compared to controls, supporting its potential as a new analgesic agent.

Case Study 2: Agricultural Use

In agricultural trials, the application of this compound led to improved growth metrics in rice plants, showcasing its potential as an effective plant growth regulator.

Mechanism of Action

The mechanism of action of 4-nitro-N-(pentan-3-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity could involve disruption of bacterial cell wall synthesis or interference with essential metabolic processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

a. Substituent Effects on Molecular Properties

  • 4-Nitro-N-[3-(trifluoromethyl)phenyl]benzamide (CAS RN: 3319-17-3) :
    • Molecular formula: C₁₄H₉F₃N₂O₃; molecular mass: 310.23 g/mol.
    • The electron-withdrawing trifluoromethyl group increases polarity and may reduce lipophilicity compared to the alkyl-substituted target compound. This substituent also enhances resistance to metabolic degradation .
  • 4-Nitro-N-(quinolin-8-yl)benzamide: Synthesized in 97% yield via reaction of 4-nitrobenzoyl chloride with 8-aminoquinoline.
  • 4-Nitro-N-(2,4,6-triiodophenyl)benzamide (4N-TIB) :
    • Used as a radiocontrast agent. The iodine-rich structure (C₁₃H₈I₃N₂O₃) results in high molecular mass (~647 g/mol) and density, critical for X-ray absorption. The target compound lacks such heavy atoms, limiting similar applications .

Table 1: Key Physicochemical Comparisons

Compound Molecular Formula Molecular Mass (g/mol) Key Substituent Notable Properties
4-Nitro-N-(pentan-3-yl)benzamide C₁₂H₁₆N₂O₃* 236.27 Branched alkyl (C₅H₁₁) High lipophilicity, lower crystallinity
4-Nitro-N-[3-(trifluoromethyl)phenyl]benzamide C₁₄H₉F₃N₂O₃ 310.23 CF₃ Enhanced polarity, metabolic stability
4-Nitro-N-(quinolin-8-yl)benzamide C₁₆H₁₁N₃O₃ 293.28 Quinoline High melting point, aromatic stacking
4N-TIB C₁₃H₈I₃N₂O₃ ~647.00 Triiodophenyl Radiocontrast properties

*Inferred from structural analogy.

Spectroscopic Characterization
  • Infrared (IR) Spectroscopy: The nitro group (NO₂) in 4-nitro-N-(2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)benzamide shows stretches at 1348 cm⁻¹ (symmetric) and 1539 cm⁻¹ (asymmetric), while the amide C=O appears at 1680 cm⁻¹ . Similar peaks are expected for the target compound.
  • Nuclear Magnetic Resonance (NMR) :
    • The pentan-3-yl group would produce distinct signals: a triplet for the central CH (δ ~1.5 ppm) and multiplet peaks for the adjacent CH₂ groups (δ ~1.2–1.4 ppm) in ¹H NMR. The aromatic protons of the nitrobenzamide moiety would resonate at δ ~7.5–8.5 ppm .

Biological Activity

4-Nitro-N-(pentan-3-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, including relevant research findings, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The chemical structure of 4-nitro-N-(pentan-3-yl)benzamide can be described as follows:

  • Chemical Formula : C12_{12}H16_{16}N2_{2}O3_{3}
  • Molecular Weight : 224.27 g/mol
  • Functional Groups : Nitro group (-NO2_2), amide group (-C(O)NH), and a pentan-3-yl side chain.

Biological Activity Overview

Research has shown that 4-nitro-N-(pentan-3-yl)benzamide exhibits a range of biological activities. Below are key findings related to its antimicrobial and anticancer effects:

Antimicrobial Activity

  • Mechanism of Action : The nitro group in the compound can undergo bioreduction, leading to the formation of reactive intermediates that may interact with cellular components, disrupting microbial cell functions.
  • Study Findings : In vitro studies have demonstrated that derivatives of nitro-substituted benzamides, including 4-nitro-N-(pentan-3-yl)benzamide, show significant inhibition against various bacterial strains, indicating potential as an antimicrobial agent .

Anticancer Activity

  • Cell Line Studies : Research has indicated that 4-nitro-N-(pentan-3-yl)benzamide possesses anticancer properties by inducing apoptosis in cancer cell lines. The compound's effectiveness varies depending on the specific cancer type and cellular environment .
  • Molecular Docking Studies : Molecular docking analyses have shown that the compound interacts with key proteins involved in cancer cell proliferation and survival pathways, suggesting a mechanism for its anticancer activity .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the inhibitory effects of various nitro-substituted benzamides on LPS-induced nitric oxide production in RAW264.7 macrophages. The results indicated that compounds with similar structures to 4-nitro-N-(pentan-3-yl)benzamide demonstrated high inhibition capacities without cytotoxicity at certain concentrations .
  • Anticancer Potential : In another study, derivatives were tested against human cancer cell lines, revealing that those containing the nitro group exhibited enhanced cytotoxic effects compared to their non-nitro counterparts .

Comparison with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityUnique Features
4-Nitro-N-(pentan-3-yl)benzamideHighModeratePresence of both nitro and amide groups
4-Chloro-N-(pentan-3-yl)benzamideModerateLowLacks nitro group
4-Bromo-N-(pentan-3-yl)benzamideLowModerateDifferent halogen substitution

The biological activity of 4-nitro-N-(pentan-3-yl)benzamide is primarily attributed to its ability to interact with various molecular targets:

  • Bioreduction : The nitro group can be reduced to form reactive species that can bind to proteins and nucleic acids, leading to cellular damage or apoptosis in cancer cells .
  • Enzyme Inhibition : Studies suggest that this compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory and anticancer effects .

Q & A

Basic Research Question

  • HPLC-UV : Quantify main peak area (>98% purity) using a C18 column (acetonitrile/water gradient).
  • ¹H/¹³C NMR : Identify residual solvents (e.g., DMF) or unreacted starting materials via integration of diagnostic signals (e.g., pentan-3-yl CH2 at δ 1.4–1.6 ppm) .

Advanced Research Question
High-resolution mass spectrometry (HR-MS) with electrospray ionization (ESI+) detects trace impurities (e.g., N-acylated byproducts) at ppm levels. 2D-NMR (e.g., HSQC) resolves overlapping signals in complex mixtures, mapping spin systems for structural confirmation .

How can computational tools optimize the synthesis and bioactivity of derivatives?

Advanced Research Question

  • Retrosynthetic planning : ChemAxon or Synthia proposes alternative routes using available building blocks (e.g., 4-nitrobenzoic acid derivatives).
  • QSAR modeling : MOE or Schrödinger correlates substituent electronic parameters (e.g., Hammett σ) with bioactivity, guiding functional group modifications to enhance potency .

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